4-oxo-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
4-oxo-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex heterocyclic compound that features a unique combination of pyrido[1,2-a]pyrimidine and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactionsThe final step often involves the oxidation of the intermediate to form the aldehyde group .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group in the compound can undergo oxidation to form carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under controlled conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets through its functional groups. The tetrazole moiety may interact with enzymes or receptors, while the pyrido[1,2-a]pyrimidine core could be involved in binding to nucleic acids or proteins. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
- Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Imidazole-containing compounds
- Indole derivatives
Uniqueness: 4-oxo-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is unique due to its combination of tetrazole and pyrido[1,2-a]pyrimidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-oxo-2-(1-phenyltetrazol-5-yl)sulfanylpyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N6O2S/c23-10-12-14(17-13-8-4-5-9-21(13)15(12)24)25-16-18-19-20-22(16)11-6-2-1-3-7-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKBYUFPWVKCRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3=C(C(=O)N4C=CC=CC4=N3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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